2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide
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Overview
Description
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylacetamide backbone with a substituted aniline group, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the substituted aniline derivative. The process may include:
Nitration and Reduction: Introduction of nitro groups followed by reduction to form the aniline derivative.
Halogenation: Chlorination and fluorination to introduce the chloro and fluoro substituents.
Sulfonylation: Reaction with methylsulfonyl chloride to introduce the methylsulfonyl group.
Amidation: Coupling with cyclopropylacetic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the aniline or cyclopropyl groups.
Reduction: Reduction of the sulfonyl group under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-fluoroanilino)-N-cyclopropylacetamide: Lacks the methylsulfonyl group.
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetic acid: Contains an acetic acid group instead of the cyclopropylacetamide.
Uniqueness
The presence of the methylsulfonyl group and the cyclopropylacetamide backbone in 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide distinguishes it from similar compounds. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c1-20(18,19)16(7-12(17)15-8-2-3-8)9-4-5-11(14)10(13)6-9/h4-6,8H,2-3,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLFZYEDWBQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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